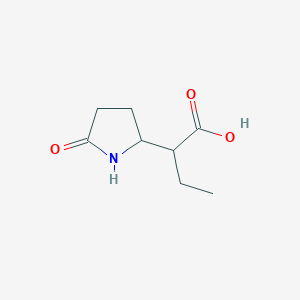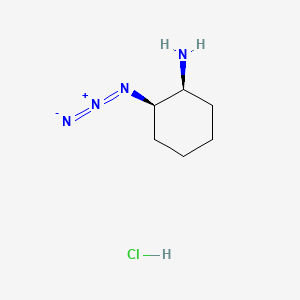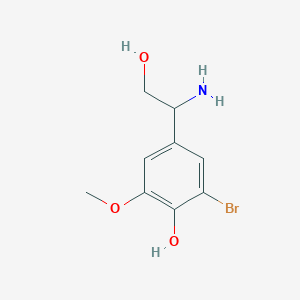
(E)-3-(3-Chloropyridin-4-yl)acrylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-3-(3-chloropyridin-4-yl)prop-2-enoic acid: is an organic compound that belongs to the class of pyridine derivatives It features a chloropyridine ring attached to a propenoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(3-chloropyridin-4-yl)prop-2-enoic acid typically involves the following steps:
Starting Material: The synthesis begins with 3-chloropyridine, which is commercially available.
Formation of Propenoic Acid Moiety: The propenoic acid moiety can be introduced through a Heck coupling reaction, where 3-chloropyridine is reacted with an appropriate alkene in the presence of a palladium catalyst.
Reaction Conditions: The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, at elevated temperatures (around 100-150°C) and in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production of (2E)-3-(3-chloropyridin-4-yl)prop-2-enoic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the propenoic acid moiety, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the double bond in the propenoic acid moiety to a single bond, forming saturated derivatives.
Substitution: The chloropyridine ring can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products:
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Saturated derivatives of the original compound.
Substitution: Various substituted pyridine derivatives, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in cross-coupling reactions.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability or conductivity.
Biology and Medicine:
Drug Development: The compound’s structure makes it a potential candidate for drug development, particularly as an intermediate in the synthesis of pharmaceuticals.
Biological Studies: It can be used in studies to understand the interactions of pyridine derivatives with biological systems.
Industry:
Agrochemicals: The compound can be used in the synthesis of agrochemicals, such as herbicides or insecticides.
Fine Chemicals: It is also used in the production of fine chemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of (2E)-3-(3-chloropyridin-4-yl)prop-2-enoic acid depends on its application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with nucleophilic sites on proteins or other biomolecules.
Comparación Con Compuestos Similares
2-Chloropyridine: A simpler chloropyridine derivative used in similar applications.
3-Chloropyridine: Another chloropyridine derivative with similar reactivity.
4-Chloropyridine: A positional isomer with different reactivity due to the position of the chlorine atom.
Uniqueness:
Structural Features: The presence of both a chloropyridine ring and a propenoic acid moiety makes (2E)-3-(3-chloropyridin-4-yl)prop-2-enoic acid unique compared to simpler chloropyridine derivatives.
Reactivity: The compound’s ability to undergo a variety of chemical reactions, including oxidation, reduction, and substitution, makes it versatile for different applications.
Propiedades
Fórmula molecular |
C8H6ClNO2 |
|---|---|
Peso molecular |
183.59 g/mol |
Nombre IUPAC |
(E)-3-(3-chloropyridin-4-yl)prop-2-enoic acid |
InChI |
InChI=1S/C8H6ClNO2/c9-7-5-10-4-3-6(7)1-2-8(11)12/h1-5H,(H,11,12)/b2-1+ |
Clave InChI |
AGQIPKCGIHEGIP-OWOJBTEDSA-N |
SMILES isomérico |
C1=CN=CC(=C1/C=C/C(=O)O)Cl |
SMILES canónico |
C1=CN=CC(=C1C=CC(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-(aminomethyl)-6,7-dihydro-4H-[1,3]thiazolo[4,5-c]pyridin-5-yl]-(5,6-dimethyl-2,3-dihydro-1-benzofuran-3-yl)methanone;hydrochloride](/img/structure/B13545824.png)













